molecular formula C9H10O4 B6154708 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol CAS No. 2090315-31-2

8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol

Cat. No.: B6154708
CAS No.: 2090315-31-2
M. Wt: 182.17 g/mol
InChI Key: FKZMRBZTNJGJCR-UHFFFAOYSA-N
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Description

8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol is a chemical compound belonging to the 1,4-benzodioxan class of heterocycles, which are privileged structures in medicinal chemistry and chemical biology research. This compound features a benzodioxan core, a scaffold known for its presence in various biologically active molecules and natural products, such as those found in Santalum album (Sandalwood) . The core structure is characterized by a fused benzene ring and a 1,4-dioxane ring, with this specific analog presenting a methoxy group at the 8-position and a hydroxy group at the 6-position. These functional groups make it a valuable intermediate for further synthetic elaboration and structure-activity relationship (SAR) studies. Researchers utilize this benzodioxin derivative primarily as a key building block in the synthesis of more complex molecules. Its structure serves as a core fragment in developing C-glucoside derivatives investigated for their potential as inhibitors of sodium-glucose transport proteins (SGLT1/SGLT2), targets of interest in metabolic disease research . Additionally, structurally similar 1,4-benzodioxan compounds are of significant interest in oncology research, particularly in the development of inhibitors for indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are immunomodulatory enzymes involved in cancer pathogenesis . This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2090315-31-2

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1,4-benzodioxin-7-ol

InChI

InChI=1S/C9H10O4/c1-11-7-4-6(10)5-8-9(7)13-3-2-12-8/h4-5,10H,2-3H2,1H3

InChI Key

FKZMRBZTNJGJCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 8 Methoxy 2,3 Dihydro 1,4 Benzodioxin 6 Ol and Its Derivatives

Strategies for the Construction of the 2,3-Dihydro-1,4-Benzodioxin Ring System

The formation of the 2,3-dihydro-1,4-benzodioxin scaffold is the foundational step in the synthesis of 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol. Various synthetic strategies have been developed to construct this heterocyclic system, each with its own advantages regarding yield, regioselectivity, and substrate scope.

Rhodium(II)-Catalyzed Cycloaddition Reactions and Mechanism Elucidation

While rhodium catalysis is a powerful tool in organic synthesis, its application for the direct construction of the 2,3-dihydro-1,4-benzodioxin ring via cycloaddition from simple precursors like catechols is not extensively documented. However, rhodium-catalyzed reactions are pivotal for introducing chirality and complexity to the pre-formed benzodioxin system.

One of the most significant applications is in asymmetric hydrogenation for the synthesis of enantiomerically pure benzodioxane derivatives. bohrium.com For instance, α,β-unsaturated esters or nitriles attached to the benzodioxin ring can be hydrogenated using a chiral Rhodium-phosphine complex (e.g., Rh/TangPhos, Rh/f-spiroPhos) to yield products with high enantioselectivity. bohrium.com

The general mechanism for Rh-catalyzed asymmetric hydrogenation involves the coordination of the chiral rhodium catalyst to the double bond of the substrate. Hydrogen gas then adds to the metal center via oxidative addition. The substrate is subsequently inserted into one of the Rh-H bonds, and a final reductive elimination step transfers the two hydrogen atoms to the former double bond, regenerating the catalyst and yielding the chiral product. researchgate.net The choice of chiral ligand is crucial for controlling the stereochemical outcome.

Table 1: Examples of Rhodium-Catalyzed Reactions on Benzodioxin Scaffolds

Reaction Type Catalyst System Substrate Type Product Type Ref
Asymmetric Hydrogenation Rh/Chiral Bisphosphine α,β-Unsaturated Benzodioxin Chiral Saturated Benzodioxin bohrium.com
Cycloisomerization Rhodium/Diphosphine 1,6-Enynes with Benzodioxin Moiety Bicyclic Benzodioxin Derivatives acs.org
C-H Alkoxycarbonylation [Rh(COD)Cl]₂ / Oxone 2-Aryl-benzodioxin Benzodioxin-Ester Derivative acs.org

Mitsunobu Reaction in Benzodioxin Synthesis

The Mitsunobu reaction provides a powerful method for forming the ether linkages that constitute the dioxin ring. acs.org This reaction couples an alcohol with an acidic pronucleophile, typically a phenol (B47542) or carboxylic acid, using a combination of a phosphine (B1218219) (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). acs.orgnih.gov

For the synthesis of the 2,3-dihydro-1,4-benzodioxin ring, a catechol derivative serves as a diphenolic component and a 1,2-diol serves as the alcohol component. The reaction proceeds via a double intramolecular Mitsunobu cyclization. The mechanism begins with the phosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate deprotonates the catechol, creating a potent nucleophile. The alcohol (1,2-diol) is activated by the phosphonium (B103445) species, turning the hydroxyl groups into good leaving groups. An intramolecular Sₙ2 attack by the phenoxide ions on the activated diol closes the ring on both sides. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon centers, which is critical when using chiral diols.

Table 2: Key Reagents for Mitsunobu-based Benzodioxin Synthesis

Reagent Role Example Reagents Mechanism Step Ref
Reducing Agent Triphenylphosphine (PPh₃) Activates azodicarboxylate, forms phosphonium oxide byproduct acs.orgnih.gov
Oxidizing Agent DEAD, DIAD Activates alcohol, is reduced to a hydrazine (B178648) byproduct acs.orgnih.gov
Dihydroxy Component Catechol, 4-Methoxycatechol Nucleophile for ring closure
Diol Component Ethylene (B1197577) glycol, (R)-1,2-propanediol Electrophile after activation

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This methodology is particularly useful for the derivatization of the 2,3-dihydro-1,4-benzodioxin ring system. whiterose.ac.uk The reaction typically involves the coupling of an organoboron species (like a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. whiterose.ac.uksochob.cl

To apply this to the benzodioxin scaffold, a halogenated derivative, such as 6-bromo-2,3-dihydro-1,4-benzodioxin, is used as the electrophilic partner. ehu.es The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the benzodioxin derivative, forming a palladium(II) species.

Transmetalation: In the presence of a base (e.g., K₂CO₃, K₃PO₄), the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. google.com

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. whiterose.ac.uk

This method allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the benzodioxin aromatic ring. google.comscience.gov

Table 3: Suzuki-Miyaura Coupling for Benzodioxin Derivatization

Benzodioxin Substrate Boronic Acid/Ester Catalyst/Ligand Base Product Ref
(5-Bromo-2,3-dihydro-1,4-benzodioxin-3-yl)methyl-carboxamide Bis(pinacolato)diboron Pd(dppf)Cl₂ KOAc Boronic ester derivative google.com
6-Bromo-2,3-dihydro-1,4-benzodioxin Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 6-Phenyl-2,3-dihydro-1,4-benzodioxin google.com
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl ethanone Arylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 7-Aryl derivative sochob.clehu.es

O-Alkylation and Reductive Amination Methodologies

Functionalization of the this compound scaffold often involves modification of the phenolic hydroxyl group (O-alkylation) or the introduction of nitrogen-containing substituents via reductive amination.

O-Alkylation is a direct method to convert the phenolic -OH group into an ether. This is typically achieved under basic conditions (using NaH, K₂CO₃) where the phenol is deprotonated to form a nucleophilic phenoxide, which then reacts with an alkyl halide (e.g., benzyl (B1604629) bromide) in an Sₙ2 reaction. thieme-connect.de

Reductive Amination (or reductive alkylation) is a versatile two-step process for synthesizing amines from carbonyl compounds. mdpi-res.com To apply this to the benzodioxin system, a formyl or acetyl group would first need to be installed on the ring (e.g., via Vilsmeier-Haack or Friedel-Crafts reaction). The resulting aldehyde or ketone then reacts with ammonia, a primary amine, or a secondary amine to form an imine or enamine intermediate. mdpi-res.comevitachem.com This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding primary, secondary, or tertiary amine. This method is highly efficient for creating diverse amine derivatives.

Condensation Reactions for Benzodioxin Derivatives

The most common and direct method for constructing the 2,3-dihydro-1,4-benzodioxin ring is through a condensation reaction, specifically a double Williamson ether synthesis. This reaction involves a catechol derivative (like 3-methoxy-benzene-1,2-diol to produce the 8-methoxy series) and a 1,2-dielectrophile, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane.

The reaction is performed in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like DMF or acetone. The base deprotonates both phenolic hydroxyls of the catechol, generating a dianion. This dianion then acts as a nucleophile, undergoing two sequential Sₙ2 reactions with the 1,2-dihaloethane to form the six-membered dioxin ring. A similar cyclization can be achieved by reacting a catechol with epichlorohydrin (B41342) under basic conditions. nih.gov

Regioselective Synthesis and Stereochemical Control in Derivatization

Controlling regioselectivity and stereochemistry is paramount when synthesizing complex, biologically active molecules based on the this compound framework.

Regioselectivity is crucial during the initial ring formation when using an unsymmetrically substituted catechol. The electronic and steric properties of the substituents on the catechol ring dictate which oxygen atom reacts first and can influence the final position of substituents on the benzodioxin product. For example, the synthesis of specific regioisomers often requires carefully chosen starting materials and reaction conditions to avoid the formation of unwanted isomeric byproducts. nih.gov

Stereochemical control becomes important when substituents are present on the heterocyclic portion of the molecule, creating one or more chiral centers (e.g., at the C2 and C3 positions). There are two primary strategies to achieve stereochemical control:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For example, cyclization of a catechol with a chiral, non-racemic 1,2-dielectrophile (like (R)-glycidyl sulfonate) can produce a single enantiomer of the resulting benzodioxin derivative. nih.gov

Asymmetric Catalysis: This method introduces chirality using a chiral catalyst. As mentioned previously, the asymmetric hydrogenation of a prochiral olefin on a benzodioxin ring using a chiral rhodium catalyst is a powerful technique for setting a stereocenter with high enantiomeric excess. bohrium.com Similarly, Pd-catalyzed intramolecular C-O bond formation using a chiral ligand can achieve the desymmetrization of a prochiral diol to form a chiral benzodioxin. bohrium.com The Mitsunobu reaction is also inherently stereoselective, proceeding with inversion of configuration at the alcohol's stereocenter.

The formation of diastereomers is also a consideration, as seen in the reaction of a chiral benzodioxine derivative with a Grignard reagent, which can create a new stereocenter and result in a mixture of diastereomers that may be separable by chromatography. thieme-connect.de

Influence of Reaction Conditions on Regioselectivity

The regioselectivity of the formation of the 1,4-benzodioxane (B1196944) ring, particularly with asymmetrically substituted catechols, is a critical factor that is heavily influenced by the chosen reaction conditions. The Williamson ether synthesis, a common method for this cyclization, involves the nucleophilic attack of an alkoxide on an alkyl halide. wikipedia.orgmasterorganicchemistry.com The choice of solvent can significantly impact the regioselectivity of this reaction. For instance, studies on related etherification reactions have shown that polar aprotic solvents like acetonitrile (B52724) can favor O-alkylation, whereas protic solvents such as methanol (B129727) may lead to increased C-alkylation as a side reaction. rsc.org

In the context of synthesizing substituted benzodioxanes from catechols, the reaction conditions dictate the final arrangement of substituents. For example, in the alkylation of dihydroxy-substituted aromatic compounds, the choice of base and solvent is crucial for achieving regioselectivity. Cesium bicarbonate in acetonitrile has been shown to be effective for the selective mono-alkylation of 2,4-dihydroxybenzaldehydes at the 4-position, preventing undesired double alkylation. nih.gov This principle of selective alkylation is fundamental when constructing the benzodioxane ring from a substituted catechol, where one hydroxyl group may be more reactive than the other due to electronic or steric factors.

Alternative methods, such as the oxidative coupling of precursors like caffeic acid esters and coniferyl alcohol, have been developed to achieve high regioselectivity in the synthesis of 2- and 3-aryl-1,4-benzodioxanes. capes.gov.br The use of specific oxidizing agents, such as silver salts or potassium hexacyanoferrate(III), can direct the coupling to yield the desired regioisomer. capes.gov.br Furthermore, the reaction of catechols with glycerol (B35011) carbonate in the presence of a basic catalyst has been reported as a selective pathway to 2-hydroxymethyl-1,4-benzodioxane (B143543), highlighting how the choice of electrophile and catalyst system governs the isomeric outcome. rsc.org

The table below summarizes the effect of different conditions on the regioselectivity of reactions relevant to benzodioxane synthesis.

ReactantsConditionsOutcomeReference
Catechol & DihaloalkaneBase (e.g., K₂CO₃), Solvent (e.g., DMF, Acetone)Williamson ether synthesis to form the dioxane ring. Regioselectivity depends on catechol substitution pattern. wikipedia.org
Phenoxide & Alkyl HalideSolvent (Acetonitrile vs. Methanol)O-alkylation favored in acetonitrile (97:3); C-alkylation increases in methanol (72:28). rsc.org
2,4-Dihydroxybenzaldehyde & Alkyl HalideCsHCO₃, Acetonitrile, 80 °CExcellent regioselectivity for 4-O-alkylation. nih.gov
Caffeic acid ethyl ester & Coniferyl alcoholSilver(I) oxide or Potassium hexacyanoferrate(III)High regioselectivity for 2- and 3-aryl-1,4-benzodioxanes. capes.gov.br
Catechol & Glycerol CarbonateNaOCH₃, 170 °C, solvent-freeSelective synthesis of 2-hydroxymethyl-1,4-benzodioxane. rsc.org

Control of Chirality in Benzodioxin Scaffold Construction

Given that many biologically active benzodioxanes are chiral, with activity often residing in a single enantiomer, the control of chirality during synthesis is of paramount importance. rsc.org The introduction of substituents at the C(2) or C(3) positions of the dioxane ring creates stereogenic centers. nih.gov

Several strategies have been developed to achieve enantioselective synthesis:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, the stereospecific synthesis of chiral 2,3-dihydro-1,4-benzodithiine derivatives, which are sulfur analogues of benzodioxanes, has been accomplished starting from chiral carbohydrate-derived synthons. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity. A novel method for the catalytic synthesis of chiral hydroxycarbanions from aldehydes, using a hybrid system of a copper catalyst with a chiral N-heterocyclic carbene ligand and a palladium catalyst, has been developed for asymmetric synthesis. rsc.org While not directly applied to this compound in the sources, this strategy represents a powerful tool for creating chiral building blocks.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. Engineered Candida antarctica lipase (B570770) B (CALB) has been successfully used for the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester. rsc.org Specific mutants of the enzyme demonstrated high selectivity, affording the desired enantiomer with high enantiomeric excess. rsc.org

Chiral Separation: In some cases, racemic mixtures are synthesized and then the enantiomers are separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. rsc.org

Preparation of Advanced Precursors and Intermediates to this compound

The synthesis of complex benzodioxane derivatives often relies on the preparation of advanced precursors and intermediates that already contain key functional groups. A common strategy involves a multi-step sequence starting from commercially available materials.

For example, a library of 1,4-benzodioxane-6-carboxylic acid amide analogs was synthesized starting from gallic acid. wikipedia.orgnih.gov The key steps included:

Esterification of gallic acid to yield methyl 3,4,5-trihydroxybenzoate. wikipedia.orgnih.gov

Reaction with 1,2-dibromoethane to form the 1,4-benzodioxane ring, furnishing a disubstituted intermediate. wikipedia.orgnih.gov

Derivatization Strategies at Specific Positions

Substitutions at the Benzene (B151609) Ring Moiety (e.g., Methoxy (B1213986), Hydroxyl, Carboxylic Acid, Aldehyde)

Modifying the benzene portion of the benzodioxin scaffold is a common strategy to tune the properties of the molecule. The parent compound of this article, this compound, itself features methoxy and hydroxyl substituents.

Synthetic strategies allow for the introduction of a wide array of functional groups onto this aromatic ring:

Carboxylic Acids and Amides: Carboxylic acid functionalities can be introduced by starting with appropriately substituted precursors, such as gallic acid, which is a trihydroxybenzoic acid. wikipedia.orgnih.gov Subsequent reactions can convert the acid to an ester and then to an amide. wikipedia.orgnih.gov For instance, the hydrolysis of an ester on the benzodioxane ring using a base like lithium hydroxide or sodium hydroxide yields the corresponding carboxylic acid. nih.govnih.gov This acid can then be converted to an amide. nih.gov

Aldehydes: Aldehyde groups can be present in the starting materials or introduced through oxidation of a primary alcohol. 8-(benzyloxy)-2,3-dihydro-benzo[b] rsc.orgnih.govdioxine-6-carbaldehyde is a key intermediate used in aldol (B89426) condensation reactions to build more complex structures. rsc.org

Prop-2-enoic acid: This group can be installed, for example, via a Knoevenagel or similar condensation reaction involving an aldehyde on the benzene ring. The compound 3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is a known derivative. mdpi.com

Nitro and Amino Groups: The introduction of nitro or amino groups onto the phenyl portion of the benzodioxane ring has been explored, although in some specific cases, it led to a loss of biological activity in PARP1 inhibition studies. nih.gov

Modifications at the Dioxane Ring (e.g., C(2) and C(3) Substitutions)

Functionalization of the dioxane ring introduces structural diversity and is key to controlling chirality. The synthesis of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane (B91453) derivatives is often achieved by the ring-opening of epoxides with ethylene glycol, followed by cyclization. masterorganicchemistry.com

Specific modifications include:

Carboxylic Acid Esters: The compound 1,4-benzodioxane-2-carboxylic acid methyl ester is a key substrate for enzymatic kinetic resolution, highlighting the importance of C(2)-substituted derivatives. rsc.org

Polar Substituents: The effect of various polar substituents on the dioxane portion has been an area of synthetic exploration to modulate biological activity. nih.gov

Aryl Groups: A phenyl ring can be inserted at position 3, leading to conformationally constrained analogues. acs.org

2,3-Disubstitution: A novel 2,3-disubstituted benzodioxin, 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, was prepared from 1,4-benzodioxin-2-carboxylic acid via lithiation at the C(3) position followed by reaction with ethyl chloroformate. This creates an unsymmetrically disubstituted scaffold for further synthesis.

Functional Group Interconversions on the Benzodioxin Scaffold

Functional group interconversions (FGIs) are essential for elaborating the benzodioxane scaffold after its initial construction. These reactions involve converting one functional group into another without altering the core structure.

Key FGI strategies relevant to benzodioxane chemistry include:

Ester to Carboxylic Acid to Amide: A common sequence involves the hydrolysis of an ester to a carboxylic acid, which is then activated and reacted with an amine to form an amide. wikipedia.orgnih.gov A mixed-anhydride method is one way to facilitate this conversion. nih.gov

Reduction of Amides: Cyclic amides within a related benzoxazine (B1645224) scaffold have been reduced using reagents like sodium borohydride (B1222165) in the presence of a Lewis acid (boron trifluoride-diethyl etherate). nih.gov This demonstrates a method for converting amides to amines.

Oxidation of Sulfides: On a benzodioxane derivative containing a thioether linkage, the sulfur atom can be selectively oxidized to a sulfoxide (B87167) using hydrogen peroxide with a tellurium dioxide catalyst, or further to a sulfone using just hydrogen peroxide. wikipedia.org

Deamination and Alcohol Conversion: General FGI literature reports numerous transformations, such as the conversion of amines to alcohols and the reverse process of converting alcohols to sulfonamides or ethers, which are applicable methodologies for derivatizing functional groups on the benzodioxane scaffold.

The table below provides examples of functional group interconversions on benzodioxane or related scaffolds.

Starting Functional GroupReagentsResulting Functional GroupReference
Ester1. LiOH or NaOH, H₂O2. Mixed-anhydride method, Amine1. Carboxylic Acid2. Amide wikipedia.orgnih.govnih.gov
SulfideH₂O₂ / TeO₂Sulfoxide wikipedia.org
SulfideH₂O₂Sulfone wikipedia.org
Cyclic AmideNaBH₄, BF₃·OEt₂Cyclic Amine nih.gov

Computational and Theoretical Studies on 8 Methoxy 2,3 Dihydro 1,4 Benzodioxin 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. youtube.com It focuses on the electron density, a real-space function, to calculate the total energy of the system and derive other properties. youtube.com For 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol, DFT calculations can map the electron density distribution, revealing the influence of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) functional groups on the benzodioxin framework.

These calculations can predict key descriptors of reactivity:

Electrostatic Potential (ESP): An ESP map would visualize the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the hydroxyl, methoxy, and dioxane ring moieties are expected to be regions of negative potential, making them likely sites for electrophilic attack and hydrogen bond donation.

Electron Density: Analysis of the charge density can show how electrons are distributed across the molecule, particularly within the aromatic ring and the bonds of the functional groups. youtube.com

Reactivity Indices: DFT allows for the calculation of indices such as chemical hardness, softness, and electrophilicity, which help in predicting how the molecule will behave in chemical reactions.

Table 1: Conceptual DFT-Derived Properties for this compound
PropertyPredicted SignificanceInformation Gained
Electron Density DistributionHigh density on the aromatic ring, localized around oxygen atoms.Identifies nucleophilic and electrophilic centers. The -OH and -OCH₃ groups donate electron density to the ring.
Electrostatic Potential (ESP)Negative potential near oxygen atoms; positive potential near the hydroxyl hydrogen.Predicts sites for non-covalent interactions, such as hydrogen bonding.
Chemical Hardness/SoftnessExpected to be a relatively "soft" molecule due to its aromatic nature.Indicates polarizability and reactivity in various chemical environments.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, influenced by the donating effects of the hydroxyl and methoxy groups.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Table 2: Key Electronic Properties from Molecular Orbital Analysis
PropertyDescriptionRelevance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the tendency to donate electrons; a higher energy value means it is a better electron donor.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the tendency to accept electrons; a lower energy value means it is a better electron acceptor.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov These simulations provide detailed information on conformational flexibility and how a molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations can explore the flexibility of the non-aromatic dihydrodioxin ring. Studies on structurally related compounds have shown that this ring often adopts a flexible twist-chair conformation. nih.gov MD simulations would allow for the analysis of this flexibility by calculating key parameters like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most mobile. mdpi.com Furthermore, these simulations can model interactions with water molecules to understand solvation or with amino acid residues to predict its behavior within a protein's binding site. mdpi.com

Table 3: Parameters Analyzed in Molecular Dynamics Simulations
ParameterDescriptionInsight Provided
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the molecule's conformation during the simulation.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the molecule, such as the dihydrodioxin ring.
Radius of Gyration (Rg)Measures the compactness of the molecular structure.Changes in Rg can indicate conformational changes like folding or unfolding. mdpi.com
Solvent Accessible Surface Area (SASA)Calculates the surface area of the molecule that is accessible to solvent molecules.Provides information about the molecule's interaction with its solvent environment. mdpi.com

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling is a cornerstone of modern drug discovery, used to predict the biological activity of a compound based on its structure. Structure-Activity Relationship (SAR) studies aim to identify the key chemical features responsible for a molecule's effects at a biological target. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govugm.ac.id This method is used to predict the binding affinity and mode of interaction between a ligand and its target. nih.gov

The 1,4-benzodioxin (B1211060) scaffold is present in compounds known to interact with various biological targets. eurekaselect.com Therefore, molecular docking could be used to investigate the potential of this compound to bind to these targets. The hydroxyl and methoxy groups would be of particular interest, as they can form crucial hydrogen bonds and other interactions within a protein's binding pocket.

Potential targets for the benzodioxin scaffold identified in the literature include:

5-Lipoxygenase (5-LOX): An enzyme involved in inflammatory pathways. eurekaselect.comnih.gov

Adrenergic Receptors (α-ARs): A class of receptors involved in cardiovascular regulation. researchgate.net

Serotonin Receptors (5-HT): Receptors implicated in central nervous system functions. researchgate.net

Table 4: Potential Biological Targets for Docking Studies
Potential TargetAssociated FunctionKey Predicted Interactions
5-Lipoxygenase (5-LOX)Inflammation eurekaselect.comnih.govHydrogen bonds from the -OH group; hydrophobic interactions from the aromatic ring.
α₁D-AdrenoreceptorCardiovascular function researchgate.netHydrogen bonds from -OH and -OCH₃ groups; π-π stacking with aromatic residues.
5-HT₁ₐ ReceptorCentral nervous system activity researchgate.netHydrogen bonds and potential π-cation interactions.

Computational drug design strategies are broadly categorized as either ligand-based or structure-based. nih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. LBDD relies on analyzing a set of molecules known to be active at the target to build a predictive model, such as a pharmacophore or a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov For this compound, one could compare its structural and electronic features to other known 5-LOX inhibitors or adrenergic receptor ligands to predict its potential activity.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (e.g., from X-ray crystallography or cryo-EM), SBDD can be employed. nih.gov This involves docking the ligand directly into the known binding site to analyze interactions and predict affinity. nih.gov For instance, if docking this compound into the active site of a known receptor, researchers would analyze how well its functional groups complement the amino acid residues in the pocket, using this information to suggest modifications that could improve binding. nih.gov

Structure Activity Relationship Sar Studies and Molecular Recognition of Benzodioxin Derivatives

Impact of Substitutions on Receptor Binding Affinity and Selectivity

The biological profile of benzodioxan derivatives is highly sensitive to the nature and position of substituents on the aromatic ring and the dioxan moiety. These modifications can profoundly influence the compound's affinity and selectivity for different receptor subtypes.

α1-Adrenoreceptor Subtype Selectivity (α1A, α1B, α1D)

Derivatives of the 1,4-benzodioxan scaffold have been extensively studied as antagonists of α1-adrenoreceptors (α1-ARs), which are classified into α1A, α1B, and α1D subtypes. The selectivity for these subtypes is crucial for therapeutic applications, as each subtype has a distinct tissue distribution and physiological role.

SAR studies on a series of 1,4-benzodioxan-related compounds have shown that modifications to the molecule can significantly alter subtype selectivity. For instance, in a series of new α1-adrenoreceptor antagonists, it was observed that the compounds generally displayed the highest affinity for the α1D subtype, followed by the α1A and α1B subtypes. nih.gov The specific substitutions on the benzodioxan ring system play a critical role in modulating this selectivity profile. While detailed data for 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol itself is limited, broader studies on related analogs indicate that the nature of the substituent at various positions can tune the affinity for each α1-AR subtype.

Table 1: α1-Adrenoreceptor Subtype Affinity of Selected Benzodioxan Derivatives

Compoundα1A (pKi)α1B (pKi)α1D (pKi)
Derivative A7.87.58.2
Derivative B8.17.28.5
Derivative C7.57.97.8

Note: Data presented is illustrative of trends observed in the broader class of benzodioxan derivatives and not specific to this compound due to a lack of specific literature data.

5-HT1A Serotoninergic Receptor Interactions

The 1,4-benzodioxan framework is also a well-established pharmacophore for ligands of the 5-HT1A serotonin receptor. The interaction with this receptor is highly dependent on the structural features of the benzodioxan derivative.

Studies have revealed that certain substitutions can lead to high affinity for the 5-HT1A receptor. nih.gov In some series of compounds, a marked decrease in affinity for 5-HT1A receptors was observed with certain structural modifications, which can be advantageous in designing selective α1-AR antagonists with minimal serotonergic activity. nih.gov Conversely, other modifications can enhance 5-HT1A receptor binding, leading to compounds with mixed pharmacological profiles or selective 5-HT1A agonism or antagonism. The stereochemistry at the 2-position of the dioxan ring has been shown to be a critical determinant of 5-HT1A receptor affinity and efficacy. nih.gov

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonism

The 1,4-benzodioxan scaffold has also been explored for its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are complex ion channels involved in a wide range of central nervous system functions. The development of selective nAChR agonists is a key area of research for various neurological disorders.

While specific data on the nAChR agonism of this compound is not extensively available, the broader class of benzodioxan derivatives has been investigated for nAChR activity. The structural requirements for potent and selective nAChR agonism are distinct from those for adrenergic and serotonergic receptors, highlighting the versatility of the benzodioxan scaffold.

Role of the 8-Methoxy and 6-Hydroxy/Substituted Phenol (B47542) Moiety in Molecular Recognition

The substituents on the benzene (B151609) ring of the benzodioxan nucleus are crucial for molecular recognition by target receptors. The 8-methoxy and 6-hydroxy groups of this compound are expected to play significant roles in defining its pharmacological profile.

The 6-hydroxy group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This property is often critical for anchoring a ligand within a receptor's binding site through specific interactions with amino acid residues. The acidity of the phenolic hydroxyl group can also lead to ionic interactions at physiological pH. In substituted phenol moieties, the nature and position of the substituent can further modulate these interactions.

Stereochemical Influences on Biological Activity

Chirality is a fundamental aspect of the biological activity of many 1,4-benzodioxan derivatives, as the stereocenter at the 2-position of the dioxan ring leads to the existence of enantiomers that can exhibit different pharmacological properties.

Enantioselective Synthesis and Eudismic Ratios

The differential interaction of enantiomers with chiral biological macromolecules like receptors necessitates their separation or stereoselective synthesis. Enantioselective synthesis aims to produce a single enantiomer, which is often the more active and/or less toxic form of the drug.

The eudismic ratio is a measure of the stereoselectivity of a biological effect, defined as the ratio of the activity of the more potent enantiomer (eutomer) to that of the less potent enantiomer (distomer). A high eudismic ratio indicates a significant degree of stereochemical recognition by the biological target. For many 1,4-benzodioxan derivatives, the eudismic ratios for their interactions with α1-ARs and 5-HT1A receptors have been found to be substantial, underscoring the importance of stereochemistry in their molecular recognition. nih.gov For instance, reversed enantioselectivity has been observed for some 1,4-dioxane (B91453) derivatives at α1-adrenergic and 5-HT1A receptor binding sites, where one enantiomer is more potent at one receptor, while the other enantiomer is more potent at the other. nih.gov

Table 2: Eudismic Ratios of a Representative Benzodioxan Derivative

ReceptorEutomer Activity (Ki, nM)Distomer Activity (Ki, nM)Eudismic Ratio
α1A-AR1.5150100
5-HT1A250250.1

Note: This table provides a hypothetical example to illustrate the concept of eudismic ratios in the benzodioxan class of compounds.

Diastereomeric Effects on Target Interaction

No published research was found that specifically investigates the diastereomeric effects of this compound on its interaction with biological targets. Such studies would typically involve the synthesis of individual diastereomers and their comparative evaluation in biological assays to determine if the spatial arrangement of substituents significantly impacts potency, selectivity, or efficacy. Without experimental data, any discussion on this topic would be purely speculative.

Conformational Analysis of Benzodioxin Scaffolds and its Relevance to SAR

While general conformational analyses of the 2,3-dihydro-1,4-benzodioxin ring system exist, showing that it typically adopts a half-chair conformation, specific studies on how the 8-methoxy and 6-ol substituents on this compound influence this conformation and its relevance to structure-activity relationships are not available. A detailed conformational analysis would require computational modeling or spectroscopic studies (e.g., NMR) of this specific molecule to understand the preferred spatial arrangement of the functional groups and how this might affect its binding to a biological target.

Enzymatic and Molecular Target Interaction Studies of Benzodioxin Derivatives Mechanistic Focus

Modulators of Specific Biological Pathways

Antitumor Agent Research (Mechanism of Action, e.g., Cell Cycle, Apoptosis Induction, without clinical data)

Derivatives of the 1,4-benzodioxane (B1196944) scaffold have been a significant area of interest in antitumor research. nih.gov These compounds have demonstrated the ability to induce apoptosis and modulate cell cycle progression in various cancer cell lines. nih.govnajah.edu

One area of investigation involves the induction of apoptosis. For instance, certain benzoxazole (B165842) derivatives have been shown to trigger apoptosis in mouse lymphoma cells. esisresearch.org Studies on human prostate cancer cells (PC-3) have revealed that specific 1,4-benzodioxan-related compounds can induce apoptosis, with this effect being linked to the modulation of α1D- and α1B-adrenoreceptor subtypes. nih.gov Furthermore, some benzoxazole derivatives have been observed to enhance the apoptotic effects of other chemotherapeutic agents. esisresearch.org

In addition to apoptosis, cell cycle arrest is another key mechanism of action for these compounds. A particular benzoxazole derivative, K313, was found to induce a moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi cancer cells. nih.gov Similarly, a study on benzodioxole derivatives showed that a specific compound induced cell cycle arrest in the G2/M phase in a liver cancer cell line. najah.edu The induction of cell cycle arrest at different phases, such as the G1 and S phases, has also been observed with fused benzo[h]chromeno[2,3-d]pyrimidine derivatives in human breast cancer cells (MCF-7). nih.gov

The antitumor activity of these derivatives is often evaluated by their IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate a stronger cytotoxic effect. najah.edu For example, certain benzodioxole derivatives with amide functionalities have shown potent cytotoxicity against liver, cervical, and colon cancer cell lines. najah.edu

Table 1: Antitumor Mechanisms of Benzodioxin Derivatives

Compound ClassCancer Cell Line(s)Mechanism of ActionReference
1,4-Benzodioxan-related compoundsHuman PC-3 prostate cancerApoptosis induction, modulation of α1D- and α1B-adrenoreceptors nih.gov
Benzoxazole derivativesMouse lymphoma L5718Apoptosis induction esisresearch.org
Benzoxazole derivative K313Nalm-6 and Daudi cellsG0/G1 phase cell cycle arrest nih.gov
Benzodioxole derivativesHep3B liver cancerG2/M phase cell cycle arrest najah.edu
Fused benzo[h]chromeno[2,3-d]pyrimidine derivativesMCF-7 human breast cancerG1 and S phase cell cycle arrest nih.gov

Antibacterial Mechanism Studies (without clinical data)

The 1,4-benzodioxane scaffold has also been utilized in the development of new antibacterial agents. nih.gov The antibacterial mechanisms of benzodioxin derivatives and related heterocyclic compounds often involve the inhibition of essential bacterial enzymes or disruption of cellular processes.

A common strategy in antibacterial drug design is to target bacterial enzymes that are crucial for survival. For example, various benzothiazole (B30560) derivatives have been reported to exhibit antibacterial activity by inhibiting enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. nih.gov The inhibition of these enzymes disrupts critical metabolic and reproductive pathways in bacteria.

Some derivatives are designed to overcome existing antibiotic resistance mechanisms. For instance, certain pyrimidine (B1678525) derivatives have been shown to bind to penicillin-binding proteins (PBPs) and inhibit β-lactamase, an enzyme that confers resistance to β-lactam antibiotics like amoxicillin (B794). elsevierpure.com Molecular docking studies have provided insights into the potential covalent bonding of these compounds with key amino acid residues in the active sites of these enzymes. elsevierpure.com

Furthermore, the mechanism of action is not always direct inhibition of bacterial growth. Some compounds, such as the dibenzodiazepine derivative SW33, have shown efficacy against intracellular bacteria without directly inhibiting their growth in culture. nih.gov This suggests that their antibacterial mechanism may involve targeting host cell factors or bacterial virulence factors, which could reduce the likelihood of developing bacterial resistance. nih.gov The disruption of the bacterial cell wall has also been identified as a mechanism of action for some benzazole acrylonitrile-based compounds. elsevierpure.com

Table 2: Antibacterial Mechanisms of Benzodioxin and Related Derivatives

Compound ClassProposed Mechanism of ActionTarget(s)Reference
Benzothiazole derivativesEnzyme inhibitionDihydroorotase, DNA gyrase, peptide deformylase nih.gov
Pyrimidine derivativesOvercoming antibiotic resistancePenicillin-binding proteins (PBPs), β-lactamase elsevierpure.com
Dibenzodiazepine derivativesTargeting host cell or bacterial virulence factorsNot specified nih.gov
Benzazole acrylonitrile-based compoundsCell wall ruptureBacterial cell wall elsevierpure.com

Antihepatotoxic Activity Studies (Mechanistic)

Derivatives of the benzodioxin scaffold have shown potential in protecting the liver from toxins, a property known as antihepatotoxic activity. The mechanisms underlying this protective effect are an active area of research.

One of the key mechanisms is believed to be the antioxidant activity of these compounds. For example, certain benzodiazepine (B76468) derivatives synthesized from a benzodioxole precursor have demonstrated moderate antioxidant activity. najah.edu This antioxidant capacity is thought to contribute to their protective effects against liver damage.

Mechanistic Insights into Ligand-Receptor/Enzyme Interactions

Understanding how benzodioxin derivatives interact with their biological targets at a molecular level is crucial for developing more potent and selective drugs. Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating these interactions. creative-biostructure.com

For instance, molecular docking studies have been used to visualize how benzamide-isoquinoline derivatives bind to sigma-2 (σ2) receptors, which are potential targets for cancer therapy. nih.gov These studies have shown that the presence and position of certain chemical groups, such as a methoxy (B1213986) group, can significantly enhance the ligand's selectivity for the σ2 receptor over the σ1 receptor. nih.gov

In the context of antibacterial agents, docking studies have helped to understand how pyrimidine derivatives can overcome amoxicillin resistance by binding to and inhibiting the β-lactamase enzyme. elsevierpure.com Similarly, the interaction of benzobisheterocycle inhibitors with metallo-β-lactamases (MBLs) has been elucidated through crystallography, revealing that hydrophobic interactions are key to their potency. nih.gov

The binding of ligands to receptors can also be influenced by allosteric modulators. Studies on BCR-ABL1, a fusion oncoprotein in chronic myeloid leukemia, have shown that an allosteric inhibitor can increase the binding affinity of an orthosteric drug, thereby helping to overcome drug resistance. nih.gov

Lead Compound Identification and Optimization Strategies Utilizing the Benzodioxin Scaffold

The 1,4-benzodioxane ring system is considered a versatile and "evergreen" scaffold in medicinal chemistry, frequently used for the design of new lead compounds. nih.goveurekaselect.com Lead optimization is a critical process in drug discovery where an initial "hit" compound is chemically modified to improve its therapeutic properties. patsnap.com

The process of lead optimization aims to enhance several key characteristics of a compound, including:

Potency and Efficacy : Increasing the desired biological activity. creative-biostructure.com

Selectivity : Minimizing off-target effects to reduce side effects. patsnap.com

Pharmacokinetic Properties (ADME) : Improving absorption, distribution, metabolism, and excretion to ensure the drug reaches its target and is cleared from the body appropriately. patsnap.com

Various strategies are employed to optimize lead compounds based on the benzodioxin scaffold. Structure-based drug design, which utilizes techniques like molecular docking and 3D modeling, allows for precise modifications to improve binding affinity to the target. patsnap.com Another approach is the creation of focused libraries of diverse analogs to explore the structure-activity relationship (SAR). creative-biostructure.com

Structural simplification is a powerful strategy to improve the drug-like properties of complex lead compounds by removing non-essential chemical groups. nih.gov This can lead to molecules with better synthetic accessibility and more favorable pharmacokinetic profiles. nih.gov Chemoinformatics and computational tools play a significant role in analyzing and modifying the chemical structures of lead compounds to enhance their properties. researchgate.net

Future Directions in Research on 8 Methoxy 2,3 Dihydro 1,4 Benzodioxin 6 Ol and Analogues

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The demand for more sustainable and efficient chemical processes has spurred research into innovative synthetic routes for 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol and its analogs. A significant focus lies in the adoption of green chemistry principles to minimize environmental impact and enhance safety. ijpsjournal.com

One promising avenue is the development of continuous flow chemistry methods. researchgate.net This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. jst.org.in The modular nature of flow systems allows for the integration of multiple reaction and purification steps, streamlining the synthesis of complex molecules. uc.pt For instance, a continuous flow process has been successfully developed for the synthesis of an enantioenriched benzodioxan intermediate, demonstrating the potential for rapid scale-up. researchgate.net This method suppressed the formation of undesired byproducts by optimizing solvent polarity and utilizing an organic base at high temperatures. researchgate.net

Another key area of green chemistry is the use of novel catalysts and solvent-free reactions . ijpsjournal.comnih.gov Research is ongoing to identify more efficient and recyclable catalysts, including biocatalysts and metal catalysts, to drive reactions under milder conditions. ijpsjournal.com For example, a greener synthesis pathway for 2-hydroxymethyl-1,4-benzodioxane (B143543) (HMB), a key pharmaceutical intermediate, has been developed using glycerol (B35011) carbonate and catechol in the presence of a basic catalyst without a solvent. rsc.org This method resulted in a high yield of the desired product in a short reaction time. rsc.org Additionally, catalyst-free methods for synthesizing benzodioxin-4-ones from propargylic alcohols and salicylic (B10762653) acids are being explored, offering a more environmentally benign approach. nih.gov

The table below summarizes some of the innovative and green synthetic approaches being investigated for benzodioxin derivatives.

Synthetic ApproachKey FeaturesAdvantages
Continuous Flow Chemistry Utilizes microreactors for continuous processing. researchgate.netEnhanced safety, improved reaction control, and scalability. researchgate.netjst.org.in
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reactions. mdpi.comReduced reaction times and energy consumption. mdpi.com
Biocatalysis Uses enzymes as catalysts. ijpsjournal.comHigh selectivity and mild reaction conditions. ijpsjournal.com
Solvent-Free Reactions Conducted without the use of organic solvents. wjpmr.comReduced waste and environmental impact. wjpmr.com

Advanced Spectroscopic Techniques for Dynamic Structure Analysis

A deeper understanding of the three-dimensional structure and dynamic behavior of this compound and its analogs is crucial for elucidating their mechanism of action and designing more potent derivatives. Advanced spectroscopic techniques are pivotal in providing these insights at an atomic level. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. longdom.org Advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are being used to characterize reaction intermediates and final products with high precision. rsc.org These methods provide detailed information about the connectivity of atoms within a molecule.

In addition to NMR, other spectroscopic methods like fluorescence spectroscopy, circular dichroism, and infrared spectroscopy are employed to study the structure and dynamics of these molecules and their interactions with biological targets. researchgate.net Integrating spectroscopic data with computational modeling allows for a more comprehensive understanding of their structure-activity relationships. researchgate.net

The following table highlights some advanced spectroscopic techniques and their applications in the study of benzodioxin compounds.

Spectroscopic TechniqueApplicationInformation Gained
NMR Spectroscopy Structural elucidation and characterization of isomers. nih.govConnectivity of atoms, 3D structure.
Fluorescence Spectroscopy Studying binding interactions with biological targets. researchgate.netBinding affinity and conformational changes.
Circular Dichroism Determining the stereochemistry of chiral compounds. researchgate.netAbsolute configuration of enantiomers.
Infrared Spectroscopy Identifying functional groups and studying molecular vibrations. longdom.orgPresence of specific chemical bonds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and prediction of new bioactive compounds. nih.govspringernature.com These computational tools can analyze vast datasets to identify patterns and predict the biological activity and properties of novel molecules, including analogs of this compound. nih.govnih.gov

Predictive modeling is another key application of AI in this field. nih.gov Machine learning models can be trained on existing data to predict the biological activity of new compounds, helping to prioritize which molecules to synthesize and test. youtube.com This approach can significantly reduce the time and cost of drug development. nih.gov For instance, machine learning models have been developed to predict the bioactivity of compounds against specific targets like SARS-CoV-2 3CLpro with high accuracy. nih.gov

The table below outlines the roles of AI and ML in the design and prediction of benzodioxin analogs.

AI/ML ApplicationDescriptionImpact on Research
Generative de novo Design Algorithms create novel molecular structures with desired properties. nih.govAccelerates the discovery of new lead compounds and scaffolds. springernature.com
Predictive Modeling Models predict the biological activity and properties of compounds. nih.govPrioritizes synthetic efforts and reduces experimental screening. youtube.com
Virtual Screening AI-powered tools screen large compound libraries for potential hits. nih.govIdentifies promising candidates for further investigation.
Structure-Activity Relationship (SAR) Analysis ML algorithms identify key structural features for biological activity.Guides the optimization of lead compounds for improved potency.

Development of Highly Selective Molecular Probes and Chemical Tools

To unravel the intricate biological pathways and mechanisms of action of this compound and its analogs, researchers are developing highly selective molecular probes and chemical tools. These tools are designed to interact specifically with their biological targets, allowing for precise investigation of their function.

One exciting area is the development of photopharmacology , which uses light to control the activity of a drug. wikipedia.org By incorporating photoswitchable groups, such as azobenzenes, into the structure of a benzodioxin analog, its biological activity can be turned on or off with specific wavelengths of light. researchgate.net This provides spatiotemporal control over drug action, minimizing off-target effects. csic.es This approach has been used to create light-activated opioid drugs, demonstrating the potential for precise therapeutic interventions. nih.gov

Fluorescent probes based on the benzodioxin scaffold are also being developed. These molecules can be used to visualize and track the localization and dynamics of their target proteins within cells, providing valuable insights into their cellular function.

The table below describes different types of molecular probes and their applications.

Type of Molecular ProbePrinciple of ActionApplication in Research
Photopharmacological Agents Activity is controlled by light. wikipedia.orgPrecise spatiotemporal control of drug activity in vitro and in vivo. csic.esnih.gov
Fluorescent Probes Emit light upon binding to a target.Visualization and tracking of target molecules in living cells.
Affinity-Based Probes Covalently bind to the target protein.Identification and isolation of target proteins for further study.

Mechanistic Studies on Underexplored Biological Activities

While the anti-tumor activities of some benzodioxin derivatives are being investigated, there is a vast, underexplored landscape of other potential biological activities. nih.gov Future research will focus on systematic screening and detailed mechanistic studies to uncover new therapeutic applications for this compound and its analogs.

The benzodioxane scaffold has been found in compounds with a wide range of biological activities, including acting as antagonists at adrenergic and serotoninergic receptors, and possessing anti-inflammatory and hepatoprotective properties. unimi.itnih.gov For example, some benzodioxane-based carboxylic acids have shown anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes. unimi.it

Further research is needed to understand the precise molecular mechanisms underlying these activities. This involves identifying the specific cellular targets and signaling pathways that are modulated by these compounds. For instance, studies have shown that certain benzodioxan-related compounds can induce apoptosis in cancer cells by affecting specific adrenergic receptor subtypes. nih.gov QSAR (Quantitative Structure-Activity Relationship) studies can also be employed to predict the biological activities of new derivatives based on their chemical structures. nih.gov

Design of Multifunctional Benzodioxin Scaffolds

The inherent versatility of the benzodioxin scaffold makes it an excellent platform for the design of multifunctional molecules. researchgate.netmdpi.com These are hybrid compounds that can interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy or novel treatment strategies. nih.gov This concept, known as polypharmacology, is gaining traction as a way to address complex diseases. nih.gov

By combining the benzodioxin core with other pharmacophores, researchers can create molecules with unique activity profiles. mdpi.com For example, a benzodioxin moiety could be linked to a component that targets a specific cell type or organ, thereby improving the drug's selectivity and reducing side effects. The design of such multifunctional agents often involves the use of chemical linkers to connect the different functional units. mdpi.com

The exploration of simple, yet novel, drug scaffolds has already revealed compounds with potent neuropharmacological activity, highlighting the untapped potential in this area. nih.gov The development of diverse 1,4-benzodiazepine (B1214927) scaffolds through multicomponent reactions further demonstrates the power of innovative synthetic strategies to access novel chemical space. nih.gov

Q & A

Q. What are the common synthetic routes for 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves functionalization of the benzodioxin core. For example, derivatives like 7-amino-2,3-dihydro-1,4-benzodioxin-6-ol are synthesized via reactions with sulfonyl chlorides (e.g., 4-bromobenzenesulfonyl chloride) in alkaline media, followed by alkylation using LiH in DMF . For the methoxy variant, methoxylation could occur via nucleophilic substitution of a halogenated precursor under basic conditions (e.g., K₂CO₃ in methanol). Key parameters include solvent polarity (DMF for high reactivity), temperature (60–80°C for substitution), and stoichiometric ratios of reagents. Table 1 : Common Reagents and Conditions
StepReagents/ConditionsPurpose
HalogenationPCl₅ or SOCl₂Introduce reactive leaving groups
MethoxylationCH₃OH/K₂CO₃Substitute halogen with methoxy
PurificationColumn chromatography (silica gel, hexane/EtOAc)Isolate product

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR identifies methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.2 ppm). ¹³C NMR confirms the methoxy carbon (δ 55–60 ppm) and aromatic carbons adjacent to oxygen .
  • IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and phenolic -OH (broad ~3300 cm⁻¹) are critical.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy group).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Discrepancies in splitting patterns often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. For example, phenolic -OH protons may show variable broadening due to hydrogen bonding. To resolve:
  • Use deuterated DMSO to stabilize -OH protons and reduce exchange broadening .
  • Compare experimental NMR with computational predictions (DFT-based tools like Gaussian) .
  • Perform variable-temperature NMR to assess conformational flexibility .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer : Structural modifications guided by SAR (structure-activity relationship) are key. For instance:
  • Methoxy Positioning : The 8-methoxy group may enhance lipophilicity, improving membrane permeability .
  • Hydroxyl Group : The 6-OH group can act as a hydrogen bond donor for enzyme active-site interactions (e.g., cholinesterase inhibition ).
    Table 2 : Bioactivity Optimization Workflow
StepActionExample
1. Docking StudiesIdentify binding poses (AutoDock Vina)Methoxy group aligns with hydrophobic pockets
2. Analog SynthesisIntroduce electron-withdrawing groups (e.g., -NO₂)Enhance binding affinity
3. In Vitro AssaysTest IC₅₀ against target enzymesCompare with reference inhibitors

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • pH Effects : The phenolic -OH (pKa ~10) deprotonates in basic media, increasing solubility but risking oxidation. Use buffered solutions (pH 7–8) for stability .
  • Solvent Effects : Hydrophobic solvents (e.g., acetonitrile) minimize degradation. Aqueous stability assays (HPLC monitoring) under varying pH/solvent conditions are recommended .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in reported synthetic yields across studies?

  • Methodological Answer :
  • Variable Control : Document exact stoichiometry, solvent purity, and catalyst lot numbers.
  • Reproducibility Checks : Repeat reactions under identical conditions and compare with literature (e.g., PubChem data ).
  • Statistical Analysis : Use ANOVA to identify significant factors (e.g., temperature vs. catalyst loading) .

Q. What computational tools validate the electronic effects of substituents on the benzodioxin ring?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software models electron density maps and HOMO-LUMO gaps. For example, methoxy groups increase electron density at C-6, affecting redox potential .
  • Molecular Dynamics : Simulate solvation effects on reactivity (e.g., GROMACS).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.